Cas no 1042807-83-9 (2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide)

2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide is a fluorinated acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-fluorobenzyl group and a methyl-substituted aminoacetamide moiety, offering versatility in synthetic modifications. The fluorine atom enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The compound’s secondary amine functionality allows for further derivatization, enabling the development of targeted bioactive molecules. Its well-defined chemical properties and purity make it suitable for use in high-precision organic synthesis. Researchers value this compound for its potential in designing novel enzyme inhibitors or receptor modulators due to its balanced lipophilicity and electronic effects.
2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide structure
1042807-83-9 structure
Product Name:2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide
CAS No:1042807-83-9
MF:C10H13FN2O
MW:196.221425771713
CID:2161784
Update Time:2025-10-28

2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-n-(3-fluoro-benzyl)-n-methyl-acetamide
    • 2-Amino-N-(3-fluorobenzyl)-N-methylacetamide
    • AM90517
    • 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide
    • Inchi: 1S/C10H13FN2O/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7,12H2,1H3
    • InChI Key: MFVGNPUCJODPNJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CN(C)C(CN)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Topological Polar Surface Area: 46.3

2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
085946-500mg
2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide
1042807-83-9
500mg
£694.00 2022-02-28

Additional information on 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide

Introduction to 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide (CAS No. 1042807-83-9)

2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1042807-83-9, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both amino and fluoro-benzyl groups in its molecular structure contributes to its versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.

The compound’s molecular formula, C10H12N2O2F, underscores its complexity and the diverse interactions it can exhibit with biological targets. In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The incorporation of a fluoro group in the benzyl moiety of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide not only enhances its pharmacological properties but also opens up new avenues for structural optimization.

Current research in medicinal chemistry has highlighted the importance of fluorinated amides as key motifs in drug design. These amides exhibit favorable pharmacokinetic profiles and can serve as effective scaffolds for developing novel therapeutic agents. The study of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide falls within this broader context, as researchers explore its potential in modulating biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders.

In academic settings, this compound has been utilized as a building block for synthesizing more complex molecules with targeted biological activities. Its structural features allow for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, bioavailability, and receptor binding affinity. For instance, recent studies have demonstrated the utility of this compound in generating derivatives that exhibit potent inhibitory effects on specific enzymes implicated in disease progression.

The synthesis of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound’s synthetic utility but also reflect the advancements in modern organic chemistry that facilitate the production of complex pharmaceutical intermediates.

Evaluation of the pharmacological potential of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide has been conducted through both computational modeling and experimental studies. Computational approaches have allowed researchers to predict binding interactions with target proteins, providing insights into how structural modifications might influence biological activity. Experimental validation through in vitro assays has further corroborated these predictions, demonstrating the compound’s efficacy in modulating specific biochemical pathways.

The integration of machine learning algorithms into drug discovery processes has also played a pivotal role in assessing the potential of this compound. By analyzing large datasets containing structural and activity information, machine learning models can identify patterns that correlate with biological potency. This approach has been particularly useful in identifying lead compounds for further optimization, thereby expediting the drug development pipeline.

In conclusion, 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide represents a promising candidate in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis and pharmacological evaluation underscore the ongoing efforts in medicinal chemistry to develop innovative solutions for addressing global health challenges. As research continues to uncover new insights into its mechanisms of action, this compound is poised to contribute significantly to the development of next-generation therapeutics.

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